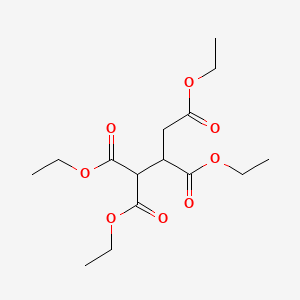
Triphenyl(3-phenylpropyl)phosphonium bromide
概要
説明
Triphenyl(3-phenylpropyl)phosphonium bromide is an analogue of phosphonium, acting as reversible inhibitors of cholinesterases of different animals . It has also been shown to be part of Phosphonium salts, having antiviral activity against influenza virus A . It is also used as a catalyst for the carboxylation of styrene oxide .
Synthesis Analysis
The synthesis of triphenylpropargylphosphonium bromide has been developed . Its isomerization and hydration in various solvents are studied, and reactions with secondary amines, triethylamine, and triphenylphosphine are carried out . Aldehydes and ketones react with dibromomethylene ylides, generated from the reaction of carbon tetrabromide with Ph3P, to give 1,1-dibromoalkenes .Molecular Structure Analysis
The molecular formula of Triphenyl(3-phenylpropyl)phosphonium bromide is C27H26BrP .Chemical Reactions Analysis
Triphenyl(3-phenylpropyl)phosphonium bromide is used in Suzuki reactions . It acts as a reversible inhibitor of cholinesterases of different animals . It has also been shown to be part of Phosphonium salts, having antiviral activity against influenza virus A .Physical And Chemical Properties Analysis
The melting point of Triphenyl(3-phenylpropyl)phosphonium bromide is 236-238 °C . It is sparingly soluble in DMSO when heated and slightly soluble in Methanol .科学的研究の応用
Synthesis of Functionalized Polyurethanes
This compound is used in the synthesis of functionalized polyurethanes through cationic ring-opening polymerization. This process allows for the creation of polyurethanes with specific properties tailored for various applications, such as biomedical devices, coatings, and adhesives .
Semipinacol Rearrangement
In organic synthesis, 3-phenylpropyl triphenylphosphonium bromide is involved in semipinacol rearrangement reactions. This transformation is useful for the synthesis of complex molecules, including natural products and pharmaceuticals .
Direct Arylation
The compound serves as a reactant in direct arylation processes. This method is employed to attach aryl groups to a substrate, which is a key step in the synthesis of various aromatic compounds used in drug development and materials science .
Olefination of Benzaldehydes
Olefination, or the introduction of a double bond into a molecule, is another application. Specifically, 3-phenylpropyl triphenylphosphonium bromide is used for the olefination of benzaldehydes, which is an important reaction in the synthesis of styrene derivatives .
C-H Activation / Cycloisomerization
The compound is involved in C-H activation and cycloisomerization reactions. These reactions are crucial for constructing cyclic compounds, which are often found in pharmaceuticals and agrochemicals .
Intramolecular Dehydrobromination
3-phenylpropyl triphenylphosphonium bromide: is used in intramolecular dehydrobromination to produce unsaturated compounds. This reaction is significant in the synthesis of various organic compounds with double bonds .
Cycloisomerizations of Bromodienes and Enynes
The compound finds application in the cycloisomerization of bromodienes and enynes. This reaction is used to create cyclic structures, which are key intermediates in the synthesis of complex organic molecules .
Photochromic Spiropyrans Synthesis
Lastly, it is used in the synthesis of photochromic spiropyrans. These compounds are of interest for the development of drugs with high selectivity and therapeutic effect due to their ability to exist in two isomeric forms with different physicochemical properties .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
triphenyl(3-phenylpropyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26P.BrH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-12,14-15,17-22H,13,16,23H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUZOJFXAPSSJD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80996351 | |
| Record name | Triphenyl(3-phenylpropyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80996351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenyl(3-phenylpropyl)phosphonium bromide | |
CAS RN |
7484-37-9 | |
| Record name | Phosphonium, triphenyl(3-phenylpropyl)-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7484-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7484-37-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110598 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triphenyl(3-phenylpropyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80996351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenyl(3-phenylpropyl)phosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPHENYL(3-PHENYLPROPYL)PHOSPHONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AC255AD6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














